molecular formula C28H26N4O2 B1617637 Tolpadol CAS No. 77502-27-3

Tolpadol

Cat. No.: B1617637
CAS No.: 77502-27-3
M. Wt: 450.5 g/mol
InChI Key: XOCZGIFMFBFPGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolpadol involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Tolpadol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Tolpadol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and potential therapeutic applications.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Tolpadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by binding to opioid receptors in the central nervous system, thereby modulating pain perception. The compound may also influence other signaling pathways involved in pain and inflammation.

Comparison with Similar Compounds

Tolpadol can be compared with other analgesic compounds such as:

    Morphine: A well-known opioid analgesic with a different chemical structure but similar pain-relieving effects.

    Codeine: Another opioid analgesic with a simpler structure and milder effects compared to this compound.

    Tramadol: A synthetic analgesic with a dual mechanism of action, involving both opioid receptor binding and inhibition of neurotransmitter reuptake.

Uniqueness: this compound is unique in its specific chemical structure and its combination of analgesic properties. Its complex molecular framework allows for targeted interactions with opioid receptors, providing effective pain relief with potentially fewer side effects compared to other analgesics.

Properties

CAS No.

77502-27-3

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

2-methyl-N-[2-[(2-methylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide

InChI

InChI=1S/C28H26N4O2/c1-19-7-3-5-9-23(19)27(33)31-25(21-11-15-29-16-12-21)26(22-13-17-30-18-14-22)32-28(34)24-10-6-4-8-20(24)2/h3-18,25-26H,1-2H3,(H,31,33)(H,32,34)

InChI Key

XOCZGIFMFBFPGQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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